3-{[3-(2-ethylphenoxy)azetidin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of azetidinone derivatives often involves reactions that incorporate functional groups into the azetidinone ring, providing a basis for further chemical modifications. For instance, Patel et al. (2008) describe the synthesis of various azetidinone derivatives using conventional and microwave-induced methods, showcasing the adaptability of azetidinone synthesis techniques to different conditions for antimicrobial screening purposes (Patel, Mistry, & Desai, 2008).
Molecular Structure Analysis
The molecular structure of azetidinone derivatives, including the spatial arrangement of atoms and functional groups, plays a crucial role in their chemical behavior and biological activity. Gluziński et al. (1991) conducted X-ray structural investigations of azetidinone isomers, providing insights into their crystalline structures and the influence of molecular conformation on their properties (Gluziński, Grochowski, Krajewski, & Pupek, 1991).
Chemical Reactions and Properties
Azetidinone compounds participate in various chemical reactions, which can be exploited to synthesize a wide range of derivatives with potential biological activities. Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying compounds with potent antiproliferative properties against cancer cells through interactions with tubulin (Greene et al., 2016).
properties
IUPAC Name |
3-[3-(2-ethylphenoxy)azetidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-16-8-6-7-11-20(16)27-18-14-23(15-18)21(25)19-12-13-24(22(19)26)17-9-4-3-5-10-17/h3-11,18-19H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKHAAMVASXTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CN(C2)C(=O)C3CCN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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